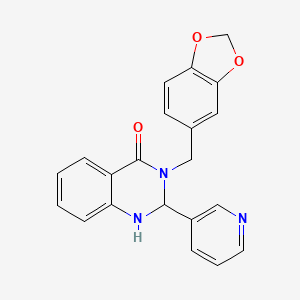![molecular formula C19H18N2O3S B7453889 1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B7453889.png)
1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione, also known as Thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research. ThT is a derivative of benzothiazole and is a member of the thioflavin family of dyes. ThT has been used to study protein aggregation, amyloid fibril formation, and other biological processes.
作用机制
The mechanism of action of ThT is not fully understood, but it is believed to involve the binding of ThT to the β-sheet structure of amyloid fibrils. ThT has a planar structure with a π-conjugated system that allows it to interact with the β-sheet structure of amyloid fibrils through π-π stacking interactions. This interaction results in the emission of fluorescence.
Biochemical and Physiological Effects
ThT has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye and can be used in a wide range of biological systems.
实验室实验的优点和局限性
ThT has several advantages for lab experiments. It is a highly sensitive and specific probe for amyloid fibrils, and its fluorescence can be easily detected using a variety of instruments. ThT is also relatively inexpensive and easy to use, making it accessible to researchers with limited resources.
However, ThT also has some limitations. It is not specific to amyloid fibrils and can bind to other proteins and structures, leading to false positives. ThT also requires the presence of β-sheet structures for binding, which may limit its use in the study of other protein aggregates.
未来方向
There are several future directions for the use of ThT in scientific research. One area of interest is the development of new ThT derivatives with improved specificity and sensitivity for amyloid fibrils. Another area of interest is the use of ThT in the study of non-amyloid protein aggregates, such as prions and tau protein. ThT may also have potential as a diagnostic tool for the early detection of amyloid-associated diseases.
合成方法
ThT can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzothiazole with 2-thiophenecarboxaldehyde in the presence of acetic acid. The resulting product is then reacted with pyrrolidine-2,5-dione to form ThT. Other methods involve the use of different aldehydes or ketones in the reaction.
科学研究应用
ThT has been widely used in scientific research as a fluorescent probe for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. ThT binds specifically to amyloid fibrils and emits fluorescence upon binding. This property has made ThT a valuable tool for the study of amyloid fibril formation and the development of therapies for amyloid-associated diseases.
属性
IUPAC Name |
1-[3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-17-8-9-18(23)21(17)14-5-1-4-13(12-14)19(24)20-10-2-6-15(20)16-7-3-11-25-16/h1,3-5,7,11-12,15H,2,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPGETCEDVKYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]cinnolin-4-one](/img/structure/B7453825.png)

![1-Cyclopentyl-3-[[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]methyl]imidazolidine-2,4,5-trione](/img/structure/B7453840.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7453845.png)
![5-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7453849.png)
![1-[4-(4-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7453859.png)


![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7453872.png)
![2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7453873.png)
![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B7453884.png)
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453885.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B7453898.png)